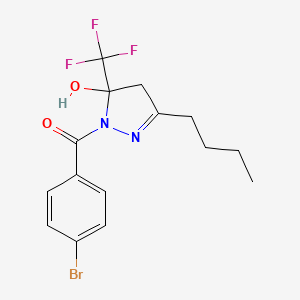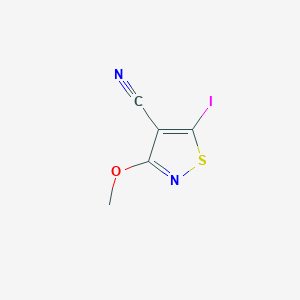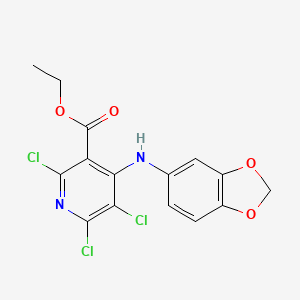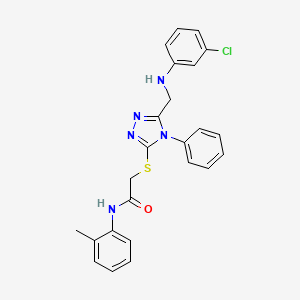![molecular formula C28H34N4O8 B11092357 3,3'-{Biphenyl-4,4'-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione)](/img/structure/B11092357.png)
3,3'-{Biphenyl-4,4'-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-{Biphenyl-4,4’-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) is a complex organic compound characterized by its biphenyl core linked through ether bonds to hydroxypropane and imidazolidine-dione groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{Biphenyl-4,4’-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Etherification: The biphenyl core is then subjected to etherification with 2-hydroxypropane derivatives under basic conditions to form the biphenyl-oxy-hydroxypropane intermediate.
Imidazolidine-Dione Formation: The final step involves the reaction of the intermediate with 5,5-dimethylimidazolidine-2,4-dione under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropane moieties, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the imidazolidine-dione groups, potentially converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are typical reagents.
Major Products
Oxidation: Carbonyl derivatives such as ketones and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying protein-ligand interactions.
Medicine
Pharmaceutical research explores the compound’s potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound is used in the production of advanced polymers and materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 3,3’-{Biphenyl-4,4’-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) involves its interaction with molecular targets such as enzymes and receptors. The biphenyl core provides a rigid scaffold that can fit into binding pockets, while the hydroxypropane and imidazolidine-dione groups can form hydrogen bonds and other interactions with target molecules. This allows the compound to modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-[4,4’-Biphenyldiylbis(oxy)]dianiline
- 3,3’-[Biphenyl-4,4’-diylbis(-oxy)]diphthalic acid
- 4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl
Uniqueness
Compared to these similar compounds, 3,3’-{Biphenyl-4,4’-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) stands out due to its unique combination of functional groups. The presence of both hydroxypropane and imidazolidine-dione groups provides a versatile platform for chemical modifications and interactions, making it particularly valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C28H34N4O8 |
|---|---|
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
3-[3-[4-[4-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropoxy]phenyl]phenoxy]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C28H34N4O8/c1-27(2)23(35)31(25(37)29-27)13-19(33)15-39-21-9-5-17(6-10-21)18-7-11-22(12-8-18)40-16-20(34)14-32-24(36)28(3,4)30-26(32)38/h5-12,19-20,33-34H,13-16H2,1-4H3,(H,29,37)(H,30,38) |
Clé InChI |
DMWTVOZXRFPKEG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC(CN4C(=O)C(NC4=O)(C)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-(3-Chlorophenyl)-1-(2-fluorobenzyl)-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11092297.png)
![[8-(4-Bromophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl](phenyl)methanone](/img/structure/B11092320.png)

![4,4'-[(4-fluorophenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11092332.png)
![4-[(E)-2-(3-phenoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11092336.png)

![2-[(Diphenylphosphoryl)amino]ethyl diphenylphosphinate](/img/structure/B11092348.png)
![methyl 1-benzoyl-6-bromo-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11092350.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B11092366.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enenitrile](/img/structure/B11092367.png)
![ethyl 2-{[(5-{[(3-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B11092377.png)
